1,2-Dilinoleoyl-sn-glycerol

Beschreibung

This compound has been reported in Sciadopitys verticillata with data available.

Eigenschaften

IUPAC Name |

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGBAQLIFKSMEM-ZHARMHCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309796 | |

| Record name | 1,2-Dilinoleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:2(9Z,12Z)/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24529-89-3 | |

| Record name | 1,2-Dilinoleoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dilinoleate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dilinoleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DILINOLEATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092781L31G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycerol: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule of significant interest in lipidomics and cell signaling research. As a key second messenger, it plays a crucial role in a variety of cellular processes, most notably the activation of protein kinase C (PKC). This document provides a comprehensive overview of the structure, physicochemical properties, biological significance, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

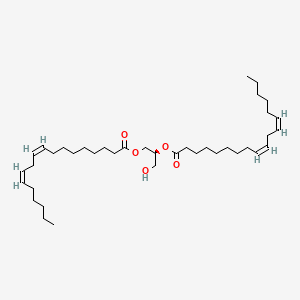

This compound is a glycerolipid characterized by a glycerol (B35011) backbone esterified at the sn-1 and sn-2 positions with linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds. The sn-3 position contains a hydroxyl group. This specific stereochemistry is vital for its biological activity.

Structural Details

-

IUPAC Name : [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]

-

Synonyms : DG(18:2/18:2/0:0), (S)-Glyceryl 1,2-dilinoleate[1]

-

2D Structure :

Caption: 2D structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C39H68O5 | PubChem[1] |

| Molecular Weight | 617.0 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database[1] |

| Solubility in DMF | 20 mg/ml | Cayman Chemical[2] |

| Solubility in DMSO | 5 mg/ml | Cayman Chemical[2] |

| Solubility in Ethanol | 30 mg/ml | Cayman Chemical[2] |

| InChI Key | MQGBAQLIFKSMEM-ZHARMHCNSA-N | Cayman Chemical[2] |

Biological Significance and Signaling Pathways

This compound, as a form of diacylglycerol, is a critical signaling molecule. It is generated at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). Its primary and most studied role is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

Upon the stimulation of a cell surface receptor (e.g., a G-protein coupled receptor), PLC is activated and cleaves PIP₂. This reaction produces two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃), which is soluble and diffuses into the cytoplasm to release Ca²⁺ from the endoplasmic reticulum, and the membrane-bound 1,2-diacyl-sn-glycerol. The increase in both intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional PKC isoforms. Activated PKC then phosphorylates a multitude of downstream protein targets, leading to a wide range of cellular responses including proliferation, differentiation, and apoptosis.[3][4]

Caption: PKC signaling pathway initiated by DAG.

Experimental Protocols

The study of this compound requires robust methods for its synthesis, extraction from biological matrices, and subsequent analysis.

Representative Synthesis of 1,2-Diacyl-sn-glycerols

A general and efficient asymmetric synthesis for 1,2-diacyl-sn-glycerols can be achieved starting from commercially available materials. The following protocol is a representative method.[2]

-

Protection : Start with 3-O-(4'-methoxyphenyl)-sn-glycerol, which can be synthesized from allyl bromide. This protecting group is stable under the acylation conditions.

-

Diacylation : React the protected glycerol with an excess of linoleoyl chloride in the presence of a base (e.g., pyridine) to esterify both the sn-1 and sn-2 hydroxyl groups. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature.

-

Deprotection : Remove the 4-methoxyphenyl (B3050149) protecting group using ceric ammonium (B1175870) nitrate (B79036) (CAN) under mild conditions. This step is critical as it avoids acyl migration, which can lead to the formation of the 1,3-isomer.

-

Purification : The final product, this compound, is purified using column chromatography on silica (B1680970) gel.

Extraction of Diacylglycerols from Biological Tissue

A modified Folch extraction method is commonly used for the quantitative recovery of lipids, including diacylglycerols, from tissues.[5][6][7]

-

Sample Preparation : Immediately freeze fresh tissue in liquid nitrogen to quench enzymatic activity.[5] Homogenize a known weight of the frozen tissue (e.g., 50-100 mg) in a glass homogenizer.

-

Lipid Extraction : Transfer the homogenate to a glass tube with a Teflon-lined cap. Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727). For every 1 g of tissue, use approximately 20 mL of the solvent mixture.

-

Phase Separation : Vortex the mixture thoroughly. Add 0.2 volumes of a 0.9% NaCl solution to the tube to induce phase separation.

-

Collection : Centrifuge the sample at low speed (e.g., 2000 x g for 10 minutes) to separate the layers. The lipids, including this compound, will be in the lower chloroform phase.

-

Washing and Drying : Carefully collect the lower chloroform layer using a glass Pasteur pipette. Wash this layer with a small volume of a 1:1 mixture of methanol and water to remove non-lipid contaminants. Dry the final chloroform extract under a stream of nitrogen.

-

Storage : Redissolve the dried lipid extract in a small volume of chloroform or another suitable organic solvent and store at -80°C under a nitrogen atmosphere to prevent oxidation.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and quantification of individual diacylglycerol species.

-

Chromatographic Separation : Use a reverse-phase C18 column for separation. A typical mobile phase gradient could be a mixture of water, methanol, and isopropanol (B130326) containing an additive like ammonium acetate (B1210297) to improve ionization.

-

Mass Spectrometry Detection : Employ electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns.

-

Quantification : Absolute quantification can be achieved by using an appropriate internal standard, such as a commercially available diacylglycerol with fatty acid chains of a different length or with stable isotope labels.

Caption: General workflow for DAG analysis.

Conclusion

This compound is a fundamentally important lipid molecule with a well-defined role in cellular signaling. Its unique structure, governed by the presence of two linoleic acid chains in the sn-1 and sn-2 positions, dictates its function as a potent activator of the PKC pathway. A thorough understanding of its properties and the application of precise experimental methodologies for its study are essential for advancing research in areas such as metabolic disorders, oncology, and cardiovascular disease, where dysregulation of lipid signaling pathways is a common feature.

References

- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]

- 7. mmpc.org [mmpc.org]

An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycerol: Properties, Signaling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol is a pivotal diacylglycerol (DAG) molecule, comprised of a glycerol (B35011) backbone with linoleic acid moieties at the sn-1 and sn-2 positions. As a key intermediate in lipid metabolism and a crucial second messenger in signal transduction, it plays a significant role in a multitude of cellular processes. Its primary function as a signaling molecule is the activation of Protein Kinase C (PKC), a family of enzymes that regulate cellular proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its role in cellular signaling, and presents detailed experimental protocols for its synthesis, analysis, and use in biochemical assays.

Physical and Chemical Properties

This compound is a lipid molecule characterized by its two polyunsaturated linoleic acid chains. These chains confer specific physical properties, such as a low melting point and solubility in organic solvents. Proper handling and storage are critical to prevent oxidation of the double bonds.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| Synonyms | 1,2-Dioleoyl-sn-glycerol, DG(18:2/18:2/0:0) | [1][2] |

| CAS Number | 24529-89-3 | [1][2] |

| Molecular Formula | C₃₉H₆₈O₅ | [1][2][3] |

| Molecular Weight | 617.0 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Solubility | DMF: 20 mg/mlDMSO: 5 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/ml | [2] |

| Storage | -20°C | [2][4] |

| Stability | ≥ 2 years (when stored properly) | [2] |

Role in Cellular Signaling: The Diacylglycerol-PKC Pathway

1,2-Diacylglycerols are canonical second messengers generated at the plasma membrane through the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This reaction is triggered by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular signals like hormones and growth factors. The hydrolysis of PIP₂ also produces inositol (B14025) 1,4,5-trisphosphate (IP₃), which mobilizes calcium from intracellular stores.

The generated this compound remains in the membrane and serves as a docking site for various isoforms of Protein Kinase C (PKC). The binding of DAG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms induces a conformational change that relieves autoinhibition, leading to enzyme activation.[5][6] Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, initiating downstream signaling cascades that control fundamental cellular functions.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and application of this compound in a research setting.

Synthesis of 1,2-Diacyl-sn-glycerols

A common method for synthesizing specific 1,2-diacyl-sn-glycerols involves the enzymatic hydrolysis of a corresponding phosphatidylcholine followed by purification.[8]

Materials:

-

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine

-

Phospholipase C (from Clostridium perfringens or Bacillus cereus)

-

Reaction Buffer (e.g., Tris-HCl buffer with CaCl₂)

-

Organic solvents: Chloroform (B151607), Methanol

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Dissolution: Dissolve 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine in an appropriate organic solvent like chloroform.

-

Emulsification: Remove the organic solvent under a stream of nitrogen to form a thin lipid film. Resuspend the film in the reaction buffer to form a lipid emulsion or liposomes.

-

Enzymatic Reaction: Add Phospholipase C to the lipid suspension. Incubate the mixture at its optimal temperature (typically 37°C) with gentle agitation. The enzyme will cleave the phosphocholine (B91661) headgroup, yielding this compound.

-

Extraction: Stop the reaction and extract the lipids from the aqueous phase using a biphasic solvent system, such as Chloroform/Methanol/Water (Folch extraction). The this compound will partition into the lower organic phase.

-

Purification: Concentrate the organic phase. Purify the this compound from any unreacted substrate or byproducts using silica gel column chromatography.

Purification and Analysis

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods for the purification and analysis of diacylglycerols.

A. Thin-Layer Chromatography (TLC)

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60)

-

TLC development tank

-

Solvent system: A common system for separating neutral lipids is Hexane/Diethyl Ether/Acetic Acid (e.g., 70:30:1, v/v/v).[9]

-

Visualization reagent: Iodine vapor, primuline (B81338) spray, or phosphomolybdic acid spray followed by charring.[3][10]

Protocol:

-

Spotting: Dissolve the lipid sample in a small volume of chloroform and spot it onto the baseline of the TLC plate.

-

Development: Place the plate in a TLC tank pre-equilibrated with the solvent system. Allow the solvent front to migrate up the plate.

-

Visualization: Remove the plate, allow the solvent to evaporate, and visualize the separated lipids using an appropriate reagent. Diacylglycerols will have a characteristic retention factor (Rf) that can be compared to a standard.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at ~205 nm).

-

Reversed-phase column (e.g., C18).

-

Mobile phase: Isocratic elution with 100% acetonitrile (B52724) is often used for separating DAG isomers.[11]

Protocol:

-

Sample Preparation: Dissolve the purified lipid sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter.

-

Injection: Inject the sample onto the HPLC system.

-

Elution: Run the separation using the defined isocratic or gradient method.

-

Detection: Detect the eluting peaks. The retention time of this compound can be confirmed by running a pure standard.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activity of PKC using this compound as an activator. The assay typically measures the transfer of ³²P from [γ-³²P]ATP to a specific substrate peptide.

Materials:

-

Purified PKC enzyme.

-

PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate).[5]

-

Lipid Activator Mix: Prepare liposomes or mixed micelles containing Phosphatidylserine (PS) and this compound. A typical mix is 0.5 mg/ml PS and 0.05 mg/ml DAG.[12]

-

Assay Buffer (e.g., HEPES buffer containing MgCl₂ and CaCl₂).

-

[γ-³²P]ATP.

-

P81 phosphocellulose paper.

-

Phosphoric acid (0.75%) for washing.

-

Scintillation counter.

Protocol:

-

Prepare Lipid Activator: Sonicate the PS/DAG mixture on ice to form a uniform suspension of vesicles.[12]

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate, lipid activator, and purified PKC enzyme.

-

Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

-

Stop Reaction & Spot: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

-

Wash: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

-

Quantify: Transfer the washed paper to a scintillation vial and measure the incorporated radioactivity using a scintillation counter. Activity is proportional to the counts per minute (CPM).

Applications in Research and Drug Development

This compound is a valuable tool in several research areas:

-

Signal Transduction Research: It is used as a direct activator of PKC in cell-based and in vitro assays to elucidate the roles of specific PKC isoforms in cellular pathways.[5]

-

Lipid Metabolism Studies: As a key metabolic intermediate, it is used in studies of glycerolipid biosynthesis and turnover.

-

Drug Delivery: It serves as a component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where it can influence membrane stability and fusion properties.[4]

-

Biomarker Research: Levels of this compound have been investigated as potential biomarkers for conditions like preeclampsia.[2][3]

Conclusion

This compound is more than a simple lipid; it is a critical signaling molecule that links extracellular stimuli to intracellular responses through the activation of Protein Kinase C. A thorough understanding of its physical properties, its role in signaling, and the experimental methods used to study it are essential for researchers in cell biology, biochemistry, and pharmacology. The protocols and data presented in this guide offer a foundational resource for professionals seeking to investigate the multifaceted roles of this important diacylglycerol.

References

- 1. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]

- 2. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

Endogenous Sources of 1,2-Dilinoleoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol (DLG) is an endogenous diacylglycerol (DAG) that plays a crucial role as a secondary messenger in various cellular signaling pathways and serves as a key intermediate in lipid metabolism. The precise regulation of DLG levels is critical for maintaining cellular homeostasis, and its dysregulation has been implicated in several pathological conditions. This technical guide provides an in-depth overview of the primary endogenous sources of DLG, detailing the metabolic pathways responsible for its synthesis. It includes a summary of available quantitative data, detailed experimental protocols for DLG analysis, and visualizations of the key metabolic and signaling pathways.

Endogenous Metabolic Pathways of this compound

The endogenous pool of this compound is primarily maintained through two major metabolic routes: the de novo synthesis pathway, also known as the Kennedy pathway, and the hydrolysis of membrane phospholipids (B1166683) by phospholipase C enzymes.

De Novo Synthesis (Kennedy Pathway)

The de novo synthesis of DLG occurs in the endoplasmic reticulum and involves the sequential acylation of a glycerol-3-phosphate backbone. This pathway is a fundamental process for the synthesis of triacylglycerols and various phospholipids.

The key enzymatic steps leading to the formation of DLG are:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA. For the synthesis of DLG, this would ideally be linoleoyl-CoA. Several GPAT isoforms exist, with GPAT4 showing activity towards linoleoyl-CoA[1].

-

Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates the resulting lysophosphatidic acid at the sn-2 position. To form dilinoleoyl phosphatidic acid, the substrate for this reaction would be linoleoyl-CoA. AGPAT isoforms, such as AGPAT1 and AGPAT2, exhibit broad acyl-CoA specificity that includes linoleoyl-CoA[2].

-

Dephosphorylation of Phosphatidic Acid: The final step in DLG synthesis via this pathway is the dephosphorylation of this compound-3-phosphate (dilinoleoyl phosphatidic acid) by phosphatidic acid phosphatase (PAP), also known as lipin. This reaction yields this compound.

Hydrolysis of Phospholipids

A significant and rapidly mobilized source of DLG for signaling purposes is the hydrolysis of membrane phospholipids by Phospholipase C (PLC) enzymes. PLC catalyzes the cleavage of the phosphodiester bond between glycerol (B35011) and the phosphate (B84403) head group of a phospholipid.

The primary phospholipid precursors for DLG are:

-

Dilinoleoylphosphatidylcholine (DLPC): A major phospholipid in many cell membranes. Hydrolysis of DLPC by a phosphatidylcholine-specific PLC (PC-PLC) yields DLG and phosphocholine[3][4][5][6].

-

Dilinoleoylphosphatidylinositol (DLPI): While less abundant, phosphatidylinositols are key sources of signaling DAGs. Phosphoinositide-specific PLCs (PI-PLCs) hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG[3][7][8]. If the acyl chains at the sn-1 and sn-2 positions are both linoleic acid, this reaction will produce DLG.

Quantitative Data on Endogenous this compound

| Tissue/Biofluid | Diacylglycerol Species | Method | Findings | Reference |

| Human Plasma | Total 1,2-Diacylglycerols | LC-MS | 1,2-DAGs are approximately three times more abundant than 1,3-DAGs. | [9] |

| Mouse Brain (Alzheimer's Model) | Total Diacylglycerols | LC-MS | Diacylglycerols constitute 0.33-0.62% of the total brain lipidome. | [2] |

| Rat Liver Microsomes | Diacylglycerol | Radiochemical Assay | DLG has been identified as a component of phosphatidic acid in rat liver mitochondria. | [8] |

| Ob/ob Mouse Liver | Total Diacylglycerols | Shotgun Lipidomics | A 16-fold increase in total DAG mass was observed in the livers of obese mice compared to wild-type controls. | [10] |

Note: The table summarizes available data on diacylglycerol levels. Specific absolute concentrations for this compound are not consistently reported across different studies and tissues.

Experimental Protocols for this compound Analysis

The accurate quantification of DLG from biological samples requires robust extraction, separation, and detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose.

Lipid Extraction

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids, including DLG, from tissues and cells.

Protocol:

-

Homogenize the tissue or cell pellet in a suitable buffer on ice.

-

Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio to the sample volume) and vortex thoroughly.

-

Add chloroform and water (or a saline solution) to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

-

Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

-

The extraction can be repeated on the remaining aqueous phase to improve recovery.

-

The collected organic phases are combined and dried under a stream of nitrogen.

-

The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Quantification of DLG is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard, such as a stable isotope-labeled DLG or a DLG with non-endogenous fatty acid chains, is crucial for accurate quantification.

Key Parameters:

-

Chromatography: Reversed-phase liquid chromatography is commonly used to separate different diacylglycerol species based on their acyl chain length and degree of unsaturation.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous DLG and the internal standard. For DLG, this would involve the fragmentation of the [M+NH4]+ or [M+H]+ ion to a characteristic product ion.

Signaling Pathways of this compound

As a diacylglycerol, DLG is a potent activator of Protein Kinase C (PKC) isoforms. The activation of PKC initiates a cascade of phosphorylation events that regulate a wide array of cellular processes.

Upon its generation at the cell membrane, DLG, in conjunction with phosphatidylserine (B164497) and calcium (for conventional PKC isoforms), binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase.

While the specific downstream targets of DLG-activated PKC are not fully elucidated, general PKC signaling pathways involve the phosphorylation of proteins that regulate:

-

Gene Expression: Through the activation of transcription factors.

-

Cell Proliferation and Differentiation.

-

Apoptosis.

-

Cytoskeletal Organization.

There is evidence to suggest that different DAG species may exhibit some selectivity for different PKC isoforms. For instance, analogs of DLG have been shown to be poor activators of PKC alpha, suggesting a potential for isoform-specific signaling by DLG[11][12].

Conclusion

This compound is a critical lipid molecule at the intersection of metabolism and cellular signaling. Its endogenous levels are tightly controlled through the interplay of de novo synthesis and phospholipid hydrolysis. While significant progress has been made in understanding the general pathways of DAG metabolism and signaling, further research is needed to delineate the specific quantitative contributions of each pathway to the DLG pool in different tissues and to identify the precise downstream signaling events mediated by this particular diacylglycerol species. The experimental protocols outlined in this guide provide a framework for researchers to pursue these important questions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dioleoyl-Sn-Glycerol | C39H72O5 | CID 9543716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ultrastructural characterization of white adipocytes in a mouse model with enhanced sequestration of fatty acids in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,2-Dilinoleoyl-sn-glycerol in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilinoleoyl-sn-glycerol (DLG) is a specific molecular species of diacylglycerol (DAG), a critical second messenger in a multitude of cellular signaling pathways.[1][2] Comprising a glycerol (B35011) backbone with two linoleic acid chains esterified at the sn-1 and sn-2 positions, DLG plays a pivotal role in the activation of key effector proteins, most notably Protein Kinase C (PKC).[][4] This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and downstream effects of DLG in signal transduction, supported by experimental protocols and quantitative data.

Biosynthesis and Metabolism of this compound

The primary route for the generation of DLG as a signaling molecule is through the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This enzymatic reaction is typically initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli such as hormones, growth factors, and neurotransmitters.

The metabolic fate of DLG is tightly regulated to ensure transient and localized signaling. DLG can be phosphorylated by diacylglycerol kinases (DGKs) to phosphatidic acid (PA), another important signaling lipid, or it can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs) for energy storage.

Core Signaling Pathway: The PLC-DAG-PKC Axis

The canonical signaling pathway involving DLG centers on the activation of Protein Kinase C (PKC) isozymes. This process is a cornerstone of intracellular signal transduction, influencing a vast array of cellular processes including proliferation, differentiation, apoptosis, and neuronal plasticity.[]

Mechanism of PKC Activation

-

Generation of DLG: Upon receptor stimulation, activated PLC cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and DLG. IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores.

-

Translocation of PKC: Conventional PKC isoforms (cPKCs), which are calcium-dependent, are recruited from the cytosol to the plasma membrane by the elevated intracellular calcium levels.

-

Binding of DLG: At the membrane, DLG binds to the C1 domain of PKC. This interaction induces a conformational change in the pseudosubstrate region of PKC, relieving its autoinhibitory constraint on the catalytic domain.

-

Substrate Phosphorylation: The now-active PKC can phosphorylate a wide range of downstream target proteins on their serine and threonine residues, thereby propagating the signal.

References

The Intricate Dance of 1,2-Dilinoleoyl-sn-glycerol and Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the activation of Protein Kinase C (PKC) by the endogenous second messenger, 1,2-dilinoleoyl-sn-glycerol. While direct quantitative data for this specific diacylglycerol (DAG) is limited in publicly available research, this document synthesizes the established principles of DAG-mediated PKC activation, incorporates comparative data from structurally similar polyunsaturated DAGs, and provides detailed experimental protocols to facilitate further investigation.

Introduction: The Role of Diacylglycerols in Cellular Signaling

Diacylglycerols are critical second messengers generated at the cellular membrane in response to extracellular signals. The hydrolysis of membrane phospholipids (B1166683), primarily phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yields DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). While IP3 mobilizes intracellular calcium, DAG remains within the membrane to activate its primary effector, Protein Kinase C.

The PKC family of serine/threonine kinases plays a pivotal role in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the presence of DAG in the membrane. Atypical PKCs (aPKCs) are not regulated by DAG. The structure of the acyl chains of DAG molecules can significantly influence their potency and specificity towards different PKC isoforms. This compound, containing two polyunsaturated linoleic acid chains, represents an important, yet less-studied, endogenous activator of this crucial signaling pathway.

The Mechanism of PKC Activation by this compound

The activation of conventional and novel PKC isoforms by this compound is a multi-step process involving translocation to the cell membrane and conformational changes that relieve autoinhibition.

-

Generation at the Membrane : Upon cell stimulation, this compound is produced by PLC-mediated hydrolysis of phosphatidylinositol lipids containing linoleoyl chains.

-

Recruitment of PKC : The increased concentration of DAG in the inner leaflet of the plasma membrane creates a high-affinity binding site for the C1 domain of PKC. For conventional PKCs (α, βI, βII, γ), a concomitant increase in intracellular calcium, triggered by IP3, leads to the binding of Ca2+ to the C2 domain, which then associates with anionic phospholipids like phosphatidylserine (B164497) in the membrane. This initial membrane tethering facilitates the subsequent interaction of the C1 domain with DAG. Novel PKCs (δ, ε, η, θ) lack a calcium-sensitive C2 domain, and their translocation is primarily driven by the interaction of their C1 domain with DAG.[1][2]

-

Conformational Change and Activation : The binding of this compound to the C1 domain induces a significant conformational change in the PKC molecule. This change dislodges the pseudosubstrate sequence from the active site of the kinase domain, thereby relieving autoinhibition and allowing the kinase to phosphorylate its downstream targets.[1]

The two linoleoyl chains of this compound, with their characteristic kinks due to the double bonds, are thought to influence the biophysical properties of the membrane, which may also contribute to the efficacy of PKC activation.

References

A Technical Guide to the Biosynthesis and Metabolism of 1,2-Dilinoleoyl-sn-glycerol in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol (DLG) is a specific molecular species of diacylglycerol (DAG) that plays a crucial role as a metabolic intermediate and a signaling molecule in eukaryotic cells. As a key node in lipid metabolism, DLG is situated at the crossroads of triacylglycerol (TAG) and phospholipid synthesis. Furthermore, its generation in response to extracellular signals leads to the activation of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms, thereby influencing a myriad of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of DLG, details its role in signal transduction, and presents established experimental protocols for its quantification.

Biosynthesis of this compound

The cellular pool of DLG is generated through three primary pathways: the de novo Kennedy pathway, the hydrolysis of phospholipids (B1166683) by phospholipase C, and the monoacylglycerol acylation pathway.

The Kennedy Pathway (de novo Synthesis)

The Kennedy pathway is the primary route for the de novo synthesis of glycerolipids, including DLG.[1] This pathway, occurring predominantly at the endoplasmic reticulum, involves the sequential acylation of a glycerol (B35011) backbone.

-

Glycerol-3-phosphate Acylation: The pathway initiates with the acylation of glycerol-3-phosphate by Glycerol-3-phosphate Acyltransferase (GPAT) , which esterifies a fatty acyl-CoA to the sn-1 position, forming lysophosphatidic acid (LPA).

-

Lysophosphatidic Acid Acylation: Subsequently, 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) catalyzes the addition of a second fatty acyl-CoA to the sn-2 position of LPA, yielding phosphatidic acid (PA). For the synthesis of DLG, this step would involve the incorporation of a linoleoyl-CoA.

-

Dephosphorylation: Finally, Phosphatidic Acid Phosphatase (PAP), also known as Lipin , dephosphorylates PA to produce 1,2-diacyl-sn-glycerol.[1] The specificity of the acyltransferases for linoleoyl-CoA at both the sn-1 and sn-2 positions is a determining factor for the synthesis of DLG through this pathway.

Hydrolysis of Phospholipids by Phospholipase C (PLC)

A rapid and significant source of DLG for signaling purposes is the hydrolysis of membrane phospholipids by Phospholipase C (PLC) .[2] Upon activation by various cell surface receptors, PLC enzymes cleave the phosphodiester bond of glycerophospholipids, releasing a polar head group and a DAG molecule.[3] The generation of DLG through this pathway is dependent on the presence of linoleoyl moieties at both the sn-1 and sn-2 positions of the parent phospholipid, such as 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) or 1,2-dilinoleoyl-sn-glycero-3-phosphoinositol. Plant PLCs are categorized into phosphatidylinositol-specific PLC (PI-PLC) and non-specific PLC (NPC), which can hydrolyze various phospholipids.[4]

Monoacylglycerol Pathway

In the intestine, the resynthesis of triacylglycerols from dietary fats occurs via the monoacylglycerol pathway. Dietary TAGs are hydrolyzed to 2-monoacylglycerols and free fatty acids, which are then absorbed by enterocytes. Monoacylglycerol Acyltransferase (MGAT) then re-esterifies the 2-monoacylglycerol with a fatty acyl-CoA to form a 1,2-diacyl-sn-glycerol. If linoleic acid is the fatty acid incorporated, this can be a source of DLG.

Metabolism of this compound

Once synthesized, DLG can be further metabolized, primarily through two enzymatic pathways that lead to the formation of either triacylglycerols for energy storage or phosphatidic acid for phospholipid synthesis and signaling.

Conversion to Triacylglycerol by Diacylglycerol Acyltransferase (DGAT)

The primary fate of DLG in many cell types is its conversion to triacylglycerol (TAG). This reaction is catalyzed by Diacylglycerol Acyltransferase (DGAT) , which esterifies a third fatty acyl-CoA to the free hydroxyl group at the sn-3 position of DLG. This final step of the Kennedy pathway is crucial for energy storage in the form of lipid droplets.[5][6] The substrate specificity of DGAT isoforms can influence the fatty acid composition of the resulting TAG. Some DGAT2 isoforms have shown a preference for polyunsaturated fatty acyl-CoAs like linolenoyl-CoA.[6][7]

Phosphorylation to Phosphatidic Acid by Diacylglycerol Kinase (DGK)

Alternatively, DLG can be phosphorylated by Diacylglycerol Kinase (DGK) to form phosphatidic acid (PA).[8] This reaction consumes ATP and serves two main purposes: it terminates DAG-mediated signaling and generates PA, which is itself a signaling molecule and a precursor for the synthesis of other phospholipids.[8] Different DGK isoforms exhibit distinct substrate specificities; for instance, DGKε shows a preference for DAG species containing arachidonic acid or linoleic acid at the sn-2 position.[9]

Role in Signal Transduction: Activation of Protein Kinase C (PKC)

DLG, like other sn-1,2-diacylglycerols, is a potent second messenger that activates specific isoforms of Protein Kinase C (PKC).[10][11] The generation of DLG at the plasma membrane, typically through PLC-mediated hydrolysis of phospholipids, leads to the recruitment and activation of conventional (cPKC; α, β, γ) and novel (nPKC; δ, ε, η, θ) PKC isoforms.[10] These PKC isoforms contain a C1 domain that directly binds to DAG, leading to a conformational change that relieves autoinhibition and activates the kinase.[12] Activated PKC then phosphorylates a wide array of substrate proteins, thereby regulating diverse cellular processes. Some studies suggest that PKCα has a reduced affinity for certain DAG species.[13] The activation of PKCδ and PKCε by DAG has been implicated in the control of cell growth, differentiation, and apoptosis.[11][14]

Quantitative Data

Precise quantitative data for DLG concentrations in various cell types and tissues, as well as the kinetic parameters of enzymes specifically utilizing DLG, are not extensively documented in the literature. The tables below summarize the available information and highlight areas where further research is needed.

Table 1: Reported Occurrences of this compound

| Biological Source | Context | Reference |

| Rat Liver Mitochondria | Found as a component of phosphatidic acid. | [15] |

| Spinach Chloroplast Membranes | Component of phosphatidic acid. | [15] |

| Pregnant Women | Upregulated in some individuals and suggested as a biomarker for preeclampsia. | [15] |

| Cancer Cell Lines | Differences in triacylglycerol composition, including species with linoleic acid, observed between metabolic types of cancer cells. | [3] |

Table 2: Enzyme Substrate Specificity Relevant to DLG Metabolism

| Enzyme | Isoform(s) | Substrate Preference/Activity | Reference |

| Diacylglycerol Kinase (DGK) | ε | Shows preference for DAGs with linoleic acid at the sn-2 position. | [9] |

| Diacylglycerol Kinase (DGK) | α, ζ, ε | High degree of stereospecificity for 1,2-diacylglycerols over 2,3-diacylglycerols. | [16] |

| Diacylglycerol Acyltransferase (DGAT) | DGAT2 | Some isoforms exhibit preference for polyunsaturated fatty acyl-CoAs like linolenoyl-CoA. | [6][7] |

| Diacylglycerol Acyltransferase (DGAT) | TaDGAT2 | Active with C16 and C18 saturated and unsaturated fatty acyl-CoA and diacylglycerol substrates. | [5] |

Experimental Protocols

The accurate quantification of DLG in biological samples is challenging due to its low abundance and the presence of numerous other lipid species. Below are detailed methodologies for the extraction, separation, and quantification of DLG.

Lipid Extraction from Cells or Tissues

This protocol is a modification of the Bligh and Dyer method for improved recovery of anionic lipids.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

0.1 N HCl

-

Internal standard (a non-endogenous diacylglycerol, e.g., d5-labeled DAG)

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

Procedure:

-

Sample Preparation: For cultured cells, wash the cell pellet with ice-cold PBS to remove media components. For tissues, homogenize a known weight of the tissue in a suitable buffer.

-

Internal Standard Addition: Add a known amount of the internal standard to the sample.

-

Solvent Extraction: To the sample, add a single-phase mixture of chloroform:methanol:0.1 N HCl (1:2:0.8, v/v/v). Vortex thoroughly to ensure complete mixing.

-

Phase Separation: Induce phase separation by adding chloroform and 0.1 N HCl to achieve a final ratio of chloroform:methanol:0.1 N HCl of 2:2:1.8 (v/v/v). Vortex vigorously and then centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a new glass tube.

-

Drying: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Quantification of DLG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species, including DLG.

Materials:

-

Dried lipid extract

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

-

Reversed-phase C18 column

-

Mobile phases (e.g., A: water with 0.1% formic acid and 10 mM ammonium (B1175870) formate; B: acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate)

-

DLG standard for calibration curve

Procedure:

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as methanol/chloroform (1:1, v/v).

-

Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution to separate the different lipid classes. A typical gradient might start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic lipids like DLG.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.

-

Precursor Ion: The precursor ion for DLG will be its [M+NH4]+ adduct.

-

Product Ion: A characteristic product ion is generated from the neutral loss of a linoleic acid molecule plus ammonia.

-

-

Quantification: Generate a standard curve using known concentrations of the DLG standard. Quantify the amount of DLG in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Enzymatic Quantification of Total sn-1,2-Diacylglycerol

This assay provides a measure of the total amount of sn-1,2-diacylglycerols in a sample.

Materials:

-

Dried lipid extract

-

Diacylglycerol Kinase (DGK) from E. coli

-

[γ-³²P]ATP or a fluorescent ATP analog

-

Reaction buffer (containing cardiolipin (B10847521) and a detergent like octyl-β-glucoside to form mixed micelles)

-

Thin-layer chromatography (TLC) plate

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid)

-

Phosphorimager or scintillation counter

Procedure:

-

Micelle Preparation: Resuspend the dried lipid extract in the reaction buffer containing cardiolipin and detergent to form mixed micelles, which will incorporate the DLG.

-

Enzymatic Reaction: Initiate the reaction by adding DGK and [γ-³²P]ATP. Incubate at 37°C for a defined period (e.g., 30 minutes). The DGK will phosphorylate the sn-1,2-diacylglycerols to form [³²P]phosphatidic acid.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids as described in section 5.1.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate using the appropriate solvent system to separate the [³²P]phosphatidic acid from the unreacted [γ-³²P]ATP.

-

Quantification: Visualize the radioactive spots using a phosphorimager. The amount of radioactivity in the phosphatidic acid spot is directly proportional to the amount of sn-1,2-diacylglycerol in the initial sample. A standard curve with known amounts of a DAG standard should be run in parallel for absolute quantification.

Conclusion

This compound is a metabolically and functionally significant lipid molecule. Its synthesis and degradation are tightly regulated, and its role as a second messenger in activating PKC isoforms highlights its importance in cellular signaling. The experimental protocols outlined in this guide provide a framework for the detailed investigation of DLG's cellular functions. Further research is warranted to elucidate the precise cellular concentrations of DLG and the specific kinetic parameters of the enzymes that govern its metabolism, which will provide a more complete understanding of its role in health and disease.

References

- 1. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 2. aocs.org [aocs.org]

- 3. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Functional analysis of alternative castor bean DGAT enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase C delta (PKC delta): activation mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]

- 13. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Dilinoleoyl-sn-glycerol as a Precursor for Other Lipids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dilinoleoyl-sn-glycerol (DLG) is a specific molecular species of diacylglycerol (DAG), a class of glycerolipids composed of a glycerol (B35011) backbone with two fatty acid chains.[1] DLG, which features two linoleic acid chains at the sn-1 and sn-2 positions, is a critical intermediate in lipid metabolism.[2][3] It stands at a crucial metabolic branch point, serving as a direct precursor for the synthesis of major lipid classes, including triacylglycerols (TAGs) and phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[1][4] Beyond its structural role, the broader DAG class functions in cellular signaling, primarily through the activation of protein kinase C (PKC).[4] Understanding the metabolic fate of DLG is essential for research into lipid homeostasis, membrane biophysics, and the development of therapeutics targeting lipid-related metabolic disorders.

Physicochemical Properties of this compound

A foundational understanding of DLG begins with its physical and chemical characteristics, which influence its biological function and analytical behavior.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₈O₅ | [2] |

| Molecular Weight | 617.0 g/mol | [2] |

| Physical Description | Solid | [2] |

| Classification | Glycerolipids [GL] -> Diacylglycerols [GL0201] | [2] |

| Synonyms | sn-1,2-Dilinolein; 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycerol | [2] |

Metabolic Pathways: The Role of DLG as a Precursor

DLG is a central hub in the de novo synthesis of complex lipids. Its fate is determined by the action of several key enzymes that direct it towards either energy storage (TAGs) or membrane structure and signaling (phospholipids).[5][6]

Synthesis of Triacylglycerols (TAGs)

The conversion of DLG to TAG is the final step in the primary pathway for fat storage. This reaction is catalyzed by diacylglycerol O-acyltransferase (DGAT) enzymes.

-

Reaction: this compound + Acyl-CoA → Triacylglycerol + CoA-SH

-

Enzyme: Diacylglycerol O-acyltransferase (DGAT)

-

Significance: This pathway sequesters fatty acids into neutral lipids for storage in lipid droplets. DLG analogs, such as 1,2-dioleoyl-sn-glycerol, are commonly used as substrates in DGAT1 assays to screen for potential enzyme inhibitors.[7]

Synthesis of Phosphatidylcholine (PC)

The formation of PC from DLG is a crucial step in the Kennedy pathway, responsible for de novo synthesis of this major membrane phospholipid.[5][8]

-

Reaction: this compound + CDP-choline → 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine + CMP

-

Enzyme: CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT)[9]

-

Significance: This pathway is vital for generating PC for membrane biogenesis and lipoprotein assembly. The enzyme CPT is an integral membrane protein, primarily located in the endoplasmic reticulum.[8]

Synthesis of Phosphatidylethanolamine (PE)

Similar to PC synthesis, PE is generated from DLG via the Kennedy pathway, utilizing a different head group donor.[10][11]

-

Reaction: this compound + CDP-ethanolamine → 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine + CMP

-

Enzyme: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT)[12]

-

Significance: PE is a major component of cellular membranes, playing roles in membrane fusion, curvature, and serving as a precursor for other lipids.[11] The synthesis of PE from DLG occurs primarily in the endoplasmic reticulum.[13][14]

Visualization of Metabolic and Experimental Workflows

DLG Metabolic Pathways

Caption: Metabolic pathways originating from this compound (DLG).

General Lipidomics Experimental Workflow

Caption: A typical experimental workflow for the analysis of DLG and its metabolites.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying DLG metabolism. The following sections provide protocols for cell culture, lipid analysis, and enzyme assays.

Cell Culture Models for Lipid Metabolism Studies

Studying lipid metabolism in vitro requires appropriate cell models that accurately reflect in vivo processes.[15]

-

Recommended Cell Lines:

-

Hepatocytes: Primary hepatocytes are the gold standard, but cell lines like AML12 and HepG2 are commonly used to study hepatic lipid metabolism.[15]

-

Adipocytes: 3T3-L1 preadipocytes, which can be differentiated into mature adipocytes, are a widely used model for investigating fat storage and metabolism.[16][17]

-

Myotubes: C2C12 myoblasts differentiated into myotubes can be used to study insulin (B600854) sensitivity and lipid metabolism in muscle cells.[17]

-

-

General Culture Protocol (Adherent Cells):

-

Maintenance: Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to detach them.

-

Experimental Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach the desired confluency for the experiment.

-

Treatment: For lipid metabolism studies, cells can be treated with fatty acids (e.g., linoleic acid) or other compounds to modulate lipid pathways. For instance, cells can be incubated with a lipid mixture of palmitate/oleate/linoleate for 24 hours to induce lipid loading.[15]

-

Lipid Extraction from Cultured Cells

Efficient extraction is crucial for accurate quantification of DLG and its derivatives.

-

Protocol (based on Folch method):

-

Preparation: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis & Extraction: Add 1 mL of ice-cold methanol (B129727) directly to the plate to quench metabolic activity. Scrape the cells and transfer the cell suspension to a glass tube.[18]

-

Add 2 mL of chloroform (B151607) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to ensure a single-phase system and complete extraction.

-

Phase Separation: Add 0.8 mL of 0.9% NaCl solution (or PBS) to induce phase separation. Vortex again for 30 seconds.

-

Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to achieve clear phase separation.

-

Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -80°C until analysis.

-

Analysis of DLG and Metabolites

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred method for sensitive and specific lipid analysis.[4][19]

-

LC-MS/MS Protocol Outline:

-

Sample Preparation: Resuspend the extracted lipids in an appropriate injection solvent (e.g., methanol/isopropanol).

-

Chromatography: Inject the sample onto a reverse-phase LC column (e.g., a C18 column). Separate the lipids using a gradient of mobile phases, typically containing water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

Mass Spectrometry:

-

Ionize the eluting lipids using electrospray ionization (ESI).

-

Perform a full scan (MS1) to detect precursor ions corresponding to DLG and its expected metabolites (TAGs, PC, PE).

-

Perform tandem MS (MS/MS or MS2) on selected precursor ions to generate characteristic fragment ions for structural confirmation and identification.[4]

-

-

Quantification: Quantify the lipids by comparing the peak areas of the detected species to those of known amounts of internal standards added at the beginning of the extraction process.

-

Diacylglycerol (DAG) Quantification Assay

Commercial kits provide a streamlined method to quantify total DAG levels in cell or tissue lysates.[20][21]

-

Principle: This is a coupled enzymatic assay. First, a kinase phosphorylates DAG to produce phosphatidic acid (PA). A lipase (B570770) then hydrolyzes PA to glycerol-3-phosphate, which is subsequently oxidized to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a fluorometric probe to generate a signal proportional to the amount of DAG in the sample.[20][21]

-

Protocol (based on commercial kits):

-

Sample Preparation: Prepare cell lysates according to the kit's instructions.

-

Standard Curve: Prepare a standard curve using the provided DAG standard (often 1,2-dioleoyl-sn-glycerol).[20]

-

Background Control: For each sample, set up two reactions: one with the kinase mixture (+Kin) and one without (-Kin) to measure and subtract the background from pre-existing phosphatidic acid.

-

Kinase Reaction: Add the Kinase Mixture to the "+Kin" wells. Add assay buffer to the "-Kin" wells. Incubate at 37°C for 1-2 hours.

-

Lipase Reaction: Add the Lipase Solution to all wells and incubate at 37°C for 30 minutes.

-

Detection Reaction: Add the Detection Enzyme Mixture (containing glycerol-3-phosphate oxidase and the fluorometric probe) to all wells.

-

Measurement: Incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).[20]

-

Calculation: Subtract the fluorescence of the "-Kin" well from the "+Kin" well for each sample. Calculate the DAG concentration based on the standard curve.

-

Visualization of DAG Assay Protocol

Caption: Reaction sequence for the enzymatic quantification of diacylglycerol (DAG).

References

- 1. lipotype.com [lipotype.com]

- 2. This compound | C39H68O5 | CID 9543729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Dioleoyl-sn-glycerol | CAS#:24529-88-2 | Chemsrc [chemsrc.com]

- 8. CDP-choline:1,2-diacylglycerol cholinephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol cholinephosphotransferase - Wikipedia [en.wikipedia.org]

- 10. CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 12. Diacylglycerol ethanolaminephosphotransferase - Wikipedia [en.wikipedia.org]

- 13. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylethanolamine in Trypanosoma brucei Is Organized in Two Separate Pools and Is Synthesized Exclusively by the Kennedy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Lipid profiling of in vitro cell models of adipogenic differentiation: relationships with mouse adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurolipidomics.com [neurolipidomics.com]

- 19. mdpi.com [mdpi.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. DAG Assay Kit [cellbiolabs.com]

The Genesis of a Lipid Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol (DAG), a seemingly simple lipid molecule composed of a glycerol (B35011) backbone and two fatty acid chains, holds a pivotal position in the intricate world of cellular communication. It functions as a crucial second messenger, a transient intracellular signaling molecule that relays information from cell surface receptors to downstream effector proteins, thereby orchestrating a multitude of physiological processes. The discovery and elucidation of the DAG signaling pathway represent a landmark achievement in cell biology, unveiling a fundamental mechanism by which cells respond to their environment. This technical guide provides a comprehensive historical account of the key discoveries, details the experimental methodologies that propelled the field forward, and presents the core signaling pathways in a visually accessible format for researchers, scientists, and professionals in drug development.

The Dawn of an Era: The Phosphoinositide Effect

The story of diacylglycerol signaling begins not with DAG itself, but with the observation of a curious phenomenon involving its parent molecules, the phosphoinositides. In the 1950s, the husband-and-wife team of Lowell and Mabel Hokin made a groundbreaking discovery that would lay the foundation for the entire field. Their research, initially focused on understanding the mechanisms of enzyme secretion in pancreas slices, revealed a rapid increase in the turnover of specific membrane phospholipids (B1166683), namely phosphoinositides, upon stimulation with acetylcholine.[1][2][3] This "phosphoinositide effect," characterized by an increased incorporation of inorganic phosphate (B84403) ([³²P]) into these lipids, was a novel and intriguing observation, hinting at a previously unknown signaling paradigm.[1]

A Pivotal Breakthrough: The Discovery of Protein Kinase C

For over two decades, the physiological significance of the phosphoinositide effect remained enigmatic. The crucial breakthrough came in 1977 from the laboratory of the Japanese biochemist Yasutomi Nishizuka.[4][5][6][7] While investigating cyclic nucleotide-independent protein kinases, Nishizuka and his colleagues discovered a new enzyme that was activated by calcium and phospholipids.[4][5][6][7] They named this enzyme protein kinase C (PKC).[4][5][6][7]

Further investigation revealed that the activation of PKC was exquisitely dependent on the presence of diacylglycerol.[4] Nishizuka's team demonstrated that in the presence of DAG, the calcium requirement for PKC activation was dramatically reduced to physiological intracellular concentrations. This finding was a watershed moment, as it directly linked the receptor-stimulated breakdown of phosphoinositides to the activation of a protein kinase, thereby identifying DAG as a bona fide second messenger.

The Upstream Link: Unraveling the Role of Phospholipase C

With the identification of DAG as the activator of PKC, the next critical step was to understand how DAG was generated in response to extracellular signals. Research efforts soon converged on a class of enzymes known as phospholipase C (PLC).[8][9] These enzymes were found to catalyze the hydrolysis of a specific phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP₂), at the plasma membrane.[8][9] This cleavage event generates two distinct second messengers: the membrane-bound diacylglycerol (DAG), which remains in the plane of the membrane to activate PKC, and the water-soluble inositol (B14025) 1,4,5-trisphosphate (IP₃), which diffuses into the cytosol to trigger the release of calcium from intracellular stores.[8][9] The discovery of PLC provided the crucial upstream link between receptor activation and the generation of both DAG and IP₃, solidifying the canonical pathway of phosphoinositide signaling.

Expanding the Network: Beyond Protein Kinase C

While PKC was the first and most well-characterized effector of DAG, subsequent research revealed that the influence of this lipid messenger was far more widespread. A diverse array of proteins, each containing a conserved C1 domain capable of binding DAG, were identified as downstream targets. These include:

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. Upon binding to DAG, RasGRPs are recruited to the membrane where they activate Ras, a key regulator of cell growth, proliferation, and differentiation.

-

Chimaerins: This family of proteins possesses Rac GTPase-activating protein (GAP) activity. Their interaction with DAG at the membrane modulates the activity of Rac, a critical component of the cytoskeleton and cell migration machinery.

-

Munc13 proteins: These are essential for the priming of synaptic vesicles for exocytosis in neurons. DAG binding to Munc13 proteins plays a crucial role in regulating neurotransmitter release.

-

Protein Kinase D (PKD): A family of serine/threonine kinases that are activated downstream of PKC and also directly by DAG, PKD is involved in a wide range of cellular processes, including cell proliferation, survival, and membrane trafficking.[10]

The discovery of these non-PKC effectors demonstrated that DAG signaling is not a linear pathway but rather a complex and branched network that influences a wide spectrum of cellular functions.

Data Presentation

Table 1: Kinetic Parameters of Phospholipase C β-Isoforms

| Isoform | Km for PIP₂ (µM) | Vmax (µmol/min/mg) |

| PLC-β1 | 15 ± 2 | 18 ± 1 |

| PLC-β2 | 25 ± 3 | 12 ± 1 |

| PLC-β3 | 12 ± 1 | 22 ± 2 |

Data are representative values and can vary based on experimental conditions.

Table 2: Activation of Protein Kinase C Isoforms by Diacylglycerol Species

| PKC Isoform | DAG Species | EC₅₀ (mol%) | Relative Activation |

| PKCα | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | ~1 | +++ |

| PKCβI | 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | ~1.5 | ++ |

| PKCγ | 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | ~1.2 | ++ |

| PKCδ | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | ~0.8 | +++ |

| PKCε | 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | ~1 | ++ |

EC₅₀ values and relative activation are dependent on the specific assay conditions and lipid composition of the vesicles. +++ denotes strong activation, ++ denotes moderate activation.[11][12]

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay using [γ-³²P]ATP

This protocol outlines the fundamental steps for measuring the activity of purified or immunoprecipitated PKC by monitoring the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[13][14][15][16][17]

Materials:

-

Purified or immunoprecipitated PKC

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol)

-

5x Laemmli sample buffer

-

P81 phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare Lipid Vesicles:

-

Mix phosphatidylserine and diacylglycerol in chloroform (B151607) in a glass tube.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the PKC enzyme preparation.

-

Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of the PKC isoform being tested.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

-

Quantification:

-

P81 Paper Method: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is then quantified by scintillation counting.

-

SDS-PAGE Method: Add 5x Laemmli sample buffer to the reaction, boil, and resolve the proteins by SDS-PAGE. The gel is then dried and exposed to a phosphorimager screen to visualize and quantify the phosphorylated substrate.

-

Measurement of Cellular Diacylglycerol Levels using the DAG Kinase Assay

This method quantifies the amount of DAG in cell lysates by converting it to [³²P]phosphatidic acid using DAG kinase and [γ-³²P]ATP.[18][19][20][21]

Materials:

-

Cultured cells

-

[γ-³²P]ATP

-

Recombinant DAG kinase

-

DAG standards

-

Lipid extraction reagents (chloroform, methanol, 0.9% NaCl)

-

TLC plates and developing solvents

-

Phosphorimager

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest and lyse the cells.

-

Extract the lipids using the Bligh and Dyer method (chloroform:methanol:water).

-

Dry the lipid extract under a stream of nitrogen.

-

-

DAG Kinase Reaction:

-

Resuspend the dried lipid extract in a reaction buffer containing DAG kinase, [γ-³²P]ATP, and detergents to solubilize the lipids.

-

Incubate the reaction at room temperature to allow for the conversion of DAG to [³²P]phosphatidic acid.

-

-

Lipid Extraction and Separation:

-

Stop the reaction and re-extract the lipids.

-

Spot the lipid extract onto a silica (B1680970) TLC plate alongside known amounts of [³²P]phosphatidic acid standards.

-

Develop the TLC plate using an appropriate solvent system to separate phosphatidic acid from other lipids.

-

-

Quantification:

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Quantify the amount of [³²P]phosphatidic acid in the samples by comparing the signal intensity to the standard curve.

-

Phosphoinositide Turnover Assay using [³H]myo-inositol

This classic assay measures the accumulation of inositol phosphates, the water-soluble products of PLC activity, in cells pre-labeled with [³H]myo-inositol.[22][23][24][25][26]

Materials:

-

Cultured cells

-

[³H]myo-inositol

-

Agonist of interest

-

LiCl (to inhibit inositol monophosphatases)

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-